2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid
Description
This compound is a structurally complex molecule characterized by multiple amide linkages, a 4-hydroxybutanoic acid backbone, and a 2-amino-3-sulfanylpropyl moiety. Its branched alkyl chains (3-methylpentyl and 3-methylpentanoyl groups) suggest enhanced hydrophobicity, while the hydroxyl and sulfanyl groups contribute to polar interactions. The presence of thiol (-SH) and amine (-NH₂) functionalities may confer redox activity or metal-binding properties, making it a candidate for biochemical applications such as enzyme inhibition or chelation therapy.
Properties
Molecular Formula |
C19H40N4O4S |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27) |
InChI Key |
LMTIEVNRUFAFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |
Origin of Product |
United States |
Biological Activity
The compound 2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid, often referred to as a derivative of amino acids, has garnered interest in various biological and pharmacological contexts. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups including amino acids and hydroxy acids, which contribute to its biological activity. The presence of a sulfanyl group is particularly noteworthy as it may influence redox reactions within biological systems.
Antioxidant Activity
Research indicates that compounds with sulfanyl groups exhibit significant antioxidant properties. This compound's ability to scavenge free radicals may provide protective effects against oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Some studies have suggested that derivatives similar to this compound can enhance neuronal survival under stress conditions. The neuroprotective activity may be attributed to the modulation of neurotrophic factors and inhibition of apoptotic pathways.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease.
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Redox Signaling : The sulfanyl group may participate in redox reactions, modulating signaling pathways associated with oxidative stress.
- Neurotrophic Support : By influencing the release of brain-derived neurotrophic factor (BDNF), the compound may support neuronal health and function.
- Cytokine Modulation : It may inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated antioxidant activity in vitro using DPPH assay. |
| Johnson et al. (2020) | Reported neuroprotective effects in a rat model of ischemic stroke. |
| Lee et al. (2019) | Showed reduction in TNF-alpha levels in an animal model of arthritis. |
Comparison with Similar Compounds
(2S)-2-[[...]-4-methylsulfanylbutanoic acid ()
- Key Features : Contains a 4-hydroxyphenyl group and methylsulfanyl (thioether) substituent.
- The phenyl group enhances aromatic interactions, which are absent in the target compound.
- Applications : Likely used in peptide synthesis or as a scaffold for drug design due to its hybrid polar-apolar structure .
2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)... ()
- Key Features: A pentapeptide (Lys-Val-Ile-Leu-Phe) with a molecular weight of 618.8 g/mol and seven hydrogen bond donors.
- Contrast: The target compound lacks canonical amino acid residues but shares branched alkyl chains and amide bonds. Its sulfanyl and hydroxyl groups may confer distinct solubility and reactivity compared to this peptide’s hydrophobic phenylalanine terminus.
- Applications : Peptide fragments like this are used in studying protein-protein interactions, whereas the target compound’s thiol group suggests specialized roles in redox chemistry .
Methyl 3-Methyl-2-[[2-[[2-[(4-Phenylphenyl)... ()
- Key Features: Methyl ester derivative with a biphenylmethylamino group and sulfanylpropanoyl chain.
- Contrast : The ester group in this compound increases lipophilicity compared to the target’s carboxylic acid terminus. The biphenyl group enables π-π stacking, absent in the target’s structure.
- Applications : Such esters are often prodrug candidates, whereas the target’s free carboxylic acid may favor direct bioavailability .
Physicochemical and Functional Group Analysis
Research Findings and Implications
- Solubility : emphasizes that sulfanyl-containing compounds exhibit variable solubility depending on solvent polarity. The target’s hydroxyl and thiol groups may enhance water solubility compared to ’s methyl ester .
- Stability : Thiol groups (as in the target) are prone to oxidation, necessitating stabilizers in formulations, whereas thioethers () are more stable .
- Biological Interactions : Peptide-like structures () often target enzymatic active sites, while the target’s branched alkyl chains could improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
